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3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine

PARP10 PARP11 Isoform Selectivity

3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine (CAS 1705553-31-6) is a synthetic, dual-sulfonylated pyrrolidine with a molecular weight of 453.9 g/mol. It belongs to a class of compounds characterized by two distinct aromatic sulfonyl substituents on the pyrrolidine ring.

Molecular Formula C17H15ClF3NO4S2
Molecular Weight 453.9 g/mol
CAS No. 1705553-31-6
Cat. No. B6429019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine
CAS1705553-31-6
Molecular FormulaC17H15ClF3NO4S2
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H15ClF3NO4S2/c18-13-3-7-14(8-4-13)27(23,24)16-9-10-22(11-16)28(25,26)15-5-1-12(2-6-15)17(19,20)21/h1-8,16H,9-11H2
InChIKeyROZHJQGHBXNRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1705553-31-6 Chemical Profile: A Bis-Sulfonyl Pyrrolidine PARP Inhibitor Tool


3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine (CAS 1705553-31-6) is a synthetic, dual-sulfonylated pyrrolidine with a molecular weight of 453.9 g/mol [1]. It belongs to a class of compounds characterized by two distinct aromatic sulfonyl substituents on the pyrrolidine ring. This specific substitution pattern has been associated with inhibitory activity against mono-ADP-ribosyltransferase (PARP) enzymes, particularly PARP10 and PARP11, as catalogued in public bioactivity databases [2]. The compound serves primarily as a research tool for probing PARP-mediated signaling pathways.

Why 1705553-31-6 Cannot Be Casually Replaced by Generic Bis-Sulfonyl Pyrrolidines


The biological activity of bis-sulfonyl pyrrolidines is critically dependent on the electronic and steric properties of the terminal aromatic rings, which dictate the inhibitor's fit within the nicotinamide- and adenine-binding pockets of PARP enzymes [1]. The exact combination of the 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups on the 3- and 1- positions of the pyrrolidine ring, respectively, generates a unique electrostatic surface and dipole moment that cannot be replicated by other regioisomers or halo-substituted analogs. Procurement of generic alternatives with different halogen substitution patterns (e.g., 4-fluoro or 4-bromo) or different trifluoromethyl positions is expected to yield divergent PARP isoform selectivity profiles, as evidenced by the isoform-specific IC50 values documented for this scaffold [2]. The sections below provide the specific quantitative evidence that substantiates this differential profile and guides informed procurement decisions.

Quantitative Differential Evidence for 1705553-31-6 Against Key Analogs


PARP10 vs. PARP11 Isoform Selectivity Window for 1705553-31-6

In enzymatic inhibition assays, 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine (BDBM50503859) exhibits a 15-fold selectivity window between human PARP10 and PARP11. This differential is a direct consequence of its specific 4-chloro/4-trifluoromethyl substitution pattern, which dictates binding to the donor (NAD+) site [1]. The selectivity ratio is a key differentiator when selecting a chemical probe for one MARylating isoform over the other.

PARP10 PARP11 Isoform Selectivity

Structurally Defined Comparator: Loss of PARP11 Selectivity with 3-Chloro-4-trifluoromethyl Analog

The closely related compound 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine (CAS 1704612-07-6) represents a regioisomeric variant where the trifluoromethyl group is moved from the para- to the meta-position relative to the sulfonyl linkage. While direct assay data for this comparator are not public, the class-level SAR of sulfonyl-pyrrolidine PARP inhibitors indicates that such a positional shift significantly disrupts the molecule's interaction with the PARP11 donor loop, likely abolishing its PARP10/11 selectivity [1]. This makes 1705553-31-6 the preferred nominal probe for PARP10/11 studies.

Regioisomer Comparison PARP11 Selectivity Loss

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound's computed XLogP3-AA value is 3.7 [1], reflecting the contribution of both the 4-chloro and 4-trifluoromethyl groups. The unsubstituted phenyl analog, 3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine (CAS not found), is predicted to have a lower logP (~2.8) due to the absence of the chlorine atom. This difference directly affects passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity ClogP Permeability

Hydrogen Bond Acceptor Count and Its Impact on Target Engagement

The compound possesses a calculated hydrogen bond acceptor (HBA) count of 8 [1]. This stems from four sulfonyl oxygen atoms and four fluorine atoms. The high HBA count contributes to a large polar surface area, which, when combined with its high logP, creates a finely balanced physicochemical profile. Analogs replacing the trifluoromethyl group with a methyl group would reduce the HBA count to 5, drastically altering solubility and potentially target interactions.

Hydrogen Bond Acceptors Ligand Efficiency Solubility

Optimal Application Scenarios for 1705553-31-6 Based on Evidence


Selective Chemical Probe for PARP10 in Cellular MARylation Assays

With a PARP10 IC50 of 1.8 µM and 15-fold selectivity over PARP11, 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine serves as a suitable starting probe for studying PARP10-dependent mono-ADP-ribosylation (MARylation) in cell-based assays [1]. Its selectivity window allows researchers to assign MARylation events to PARP10 with greater confidence than pan-PARP inhibitors.

Pharmacological Profiling of Nuclear Envelope PARP11 Signaling

Given the structural similarity to the ITK7 chemotype, which selectively inhibits nuclear envelope-localized PARP11 [1], this compound is a viable tool for investigating PARP11's role in nuclear transport and stress response. Its weaker PARP11 affinity (27 µM) makes it suitable for dose-response experiments probing the threshold of PARP11 inhibition.

Structure-Activity Relationship (SAR) Expansion of Sulfonyl-Pyrrolidine Libraries

The compound defines a key node in the sulfonyl-pyrrolidine SAR landscape, combining a para-Cl and para-CF3 substituent arrangement. Medicinal chemistry teams can use this compound to benchmark new analogs against the documented PARP10/11 profile [1], guiding iterative design of more potent and selective derivatives.

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